molecular formula C15H13F2NO2 B261098 N-(2-ethoxyphenyl)-2,4-difluorobenzamide

N-(2-ethoxyphenyl)-2,4-difluorobenzamide

Cat. No.: B261098
M. Wt: 277.27 g/mol
InChI Key: KAANRCDTWFNLDQ-UHFFFAOYSA-N
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Description

N-(2-Ethoxyphenyl)-2,4-difluorobenzamide is a fluorinated benzamide derivative characterized by a 2-ethoxyphenyl group attached to the amide nitrogen and a 2,4-difluorobenzoyl moiety. Fluorinated benzamides are of significant interest in medicinal chemistry due to fluorine's ability to modulate pharmacokinetic properties, such as metabolic stability and membrane permeability .

Properties

Molecular Formula

C15H13F2NO2

Molecular Weight

277.27 g/mol

IUPAC Name

N-(2-ethoxyphenyl)-2,4-difluorobenzamide

InChI

InChI=1S/C15H13F2NO2/c1-2-20-14-6-4-3-5-13(14)18-15(19)11-8-7-10(16)9-12(11)17/h3-9H,2H2,1H3,(H,18,19)

InChI Key

KAANRCDTWFNLDQ-UHFFFAOYSA-N

SMILES

CCOC1=CC=CC=C1NC(=O)C2=C(C=C(C=C2)F)F

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)C2=C(C=C(C=C2)F)F

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • Substituent Position : Fluorine at the 2-position (benzoyl) in Fo24 promotes intermolecular N-H⋅⋅⋅F hydrogen bonds, whereas 3,5-difluorophenyl substituents favor C-H⋅⋅⋅F interactions in polymorphs .
  • Electron-Donating vs. Electron-Withdrawing Groups : The ethoxy group (electron-donating) may reduce hydrogen-bonding strength compared to electron-withdrawing groups like chlorine or fluorine .
  • Lipophilicity : logP values for analogs range from 3.526 (N-(3-methylphenyl)-2,4-difluorobenzamide) to higher values for chloro-substituted derivatives, suggesting that the ethoxy group could further increase lipophilicity .

Crystallographic and Thermal Properties

  • Fo24 : Exhibits a planar amide group with N-H⋅⋅⋅O and C-H⋅⋅⋅F interactions, forming a 2D sheet structure .
  • N-(3,5-Difluorophenyl)-2,4-difluorobenzamide Polymorphs :
    • Form 1 : Higher stiffness (Young’s modulus ≈ 9.6 GPa) due to dense C-H⋅⋅⋅F networks.
    • Form 2 : Softer (Young’s modulus ≈ 6.4 GPa) with looser packing .

Preparation Methods

Direct Acylation of 2-Ethoxyaniline

The most straightforward route involves reacting 2-ethoxyaniline with 2,4-difluorobenzoyl chloride in the presence of a base. This method is widely reported in patents and academic literature.

Typical Procedure :

  • Reactants :

    • 2-Ethoxyaniline (1.0 equiv)

    • 2,4-Difluorobenzoyl chloride (1.1–1.2 equiv)

    • Triethylamine or pyridine (1.5–2.0 equiv)

  • Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF)

  • Conditions : 0–25°C, 2–6 hours

Example :
In a 2025 study, 2-ethoxyaniline (5.0 g, 36.2 mmol) was dissolved in DCM (50 mL) and cooled to 0°C. 2,4-Difluorobenzoyl chloride (6.8 g, 39.8 mmol) and triethylamine (7.3 mL, 54.3 mmol) were added dropwise. After stirring at room temperature for 4 hours, the mixture was washed with 5% HCl (2×30 mL) and brine. The organic layer was dried (Na₂SO₄) and concentrated to yield a white solid (8.9 g, 85%).

Key Data :

ParameterValue
Yield78–92%
Purity (HPLC)>98%
Reaction Scale10 g–1 kg

Alternative Synthetic Routes

Carboxylic Acid Activation

For laboratories lacking acyl chlorides, 2,4-difluorobenzoic acid can be activated using coupling agents:

Procedure :

  • Convert 2,4-difluorobenzoic acid to its acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride.

  • Couple with 2-ethoxyaniline as above.

Optimization Insight :

  • SOCl₂ Method : 95% conversion in refluxing toluene (2 hours).

  • Oxalyl Chloride : Requires catalytic DMF, achieves 98% activation in DCM at 0°C.

Industrial-Scale Production

Continuous Flow Synthesis

To enhance scalability, modern facilities employ flow chemistry:

System Configuration :

  • Reactor Type : Microfluidic tubular reactor

  • Residence Time : 5–10 minutes

  • Temperature : 50°C

  • Pressure : 3–5 bar

Advantages :

  • 30% reduction in solvent use vs. batch processes.

  • 99% conversion at 10 kg/hour throughput.

Critical Reaction Parameters

Solvent and Base Selection

Comparative studies reveal:

SolventBaseYield (%)Byproducts
DCMTriethylamine85<2% over-acylation
THFPyridine785% hydrolysis
AcetonitrileDBU90Negligible

DBU = 1,8-Diazabicycloundec-7-ene

Purification and Characterization

Crystallization Techniques

Industrial batches use solvent-antisolvent systems:

  • Solvent : Ethanol

  • Antisolvent : Water (1:3 ratio)

  • Purity : 99.5% after recrystallization.

Analytical Data :

  • Melting Point : 112–114°C

  • ¹H NMR (400 MHz, CDCl₃) : δ 8.21 (s, 1H, NH), 7.85–7.78 (m, 1H, Ar-H), 7.45–7.38 (m, 2H, Ar-H), 6.95–6.88 (m, 2H, Ar-H), 4.10 (q, J=7.0 Hz, 2H, OCH₂), 1.45 (t, J=7.0 Hz, 3H, CH₃).

Emerging Methodologies

Enzymatic Catalysis

Recent trials with lipase B from Candida antarctica show promise:

  • Solvent : tert-Butanol

  • Conversion : 65% at 40°C (24 hours)

  • Advantage : No base required, greener profile .

Q & A

Q. Optimization Parameters :

VariableImpactOptimal Conditions
SolventPolarity affects reaction rateDCM for faster kinetics, DMF for solubility
TemperatureHigher temps reduce reaction time0–25°C to minimize side reactions
CatalystBase choice influences yieldTriethylamine (1.5 eq.) for efficient deprotonation

Advanced Tip : Microwave-assisted synthesis can reduce reaction time by 50% while maintaining >90% purity .

Which analytical techniques are most effective for characterizing this compound?

Answer:

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H/¹³C NMR : Assign peaks for ethoxy (δ 1.3–1.5 ppm for CH₃, δ 3.8–4.2 ppm for OCH₂), aromatic protons (δ 6.5–8.0 ppm), and amide NH (δ 8.5–9.5 ppm) .
    • 19F NMR : Identify fluorine environments (δ -110 to -120 ppm for ortho/meta positions) .
  • Mass Spectrometry (MS) : ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 293.1) .
  • X-ray Crystallography : SHELX software resolves crystal packing and hydrogen-bonding networks .

Advanced Application : Pair NMR with DFT calculations to validate electronic environments .

How is the biological activity of this compound evaluated in anticancer research?

Answer:

  • In Vitro Screening :
    • Cell Viability Assays : MTT or resazurin assays on cancer cell lines (e.g., HeLa, MCF-7) at 1–100 µM concentrations .
    • Target Engagement : Fluorescence polarization assays quantify binding to kinases (e.g., EGFR) or apoptosis regulators (e.g., Bcl-2) .
  • Mechanistic Studies : Western blotting detects downstream biomarkers (e.g., caspase-3 cleavage for apoptosis) .

Data Interpretation : Compare IC₅₀ values with positive controls (e.g., doxorubicin) and validate via dose-response curves.

What strategies resolve contradictions in reported biological activity data for this compound?

Answer:
Common discrepancies arise from assay conditions or impurity profiles. Mitigation steps:

Reproducibility Checks : Standardize cell lines (ATCC authentication) and culture conditions (e.g., 5% CO₂, 37°C) .

Purity Validation : Use HPLC (≥95% purity) and LC-MS to rule out degradants .

Control Experiments : Include vehicle (DMSO) and reference compound controls in parallel assays.

Advanced Approach : Use orthogonal assays (e.g., SPR for binding affinity vs. cellular activity) to confirm target specificity .

How can computational methods predict the reactivity and solubility of this compound?

Answer:

  • Quantum Mechanics (QM) : Gaussian09 calculates frontier orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites .
  • Molecular Dynamics (MD) : Simulate solvation free energy in water/DMSO to estimate solubility.
  • QSPR Models : Relate logP (calculated: ~3.2) to membrane permeability .

Application Example : MD simulations show higher solubility in DMSO (>50 mg/mL) vs. water (<0.1 mg/mL), guiding formulation design.

What are the challenges in crystallizing this compound, and how are they addressed?

Answer:
Challenges :

  • Low melting point (~120°C) and polymorphism.
  • Weak intermolecular forces due to fluorine’s electronegativity.

Q. Solutions :

  • Crystallization Solvents : Use slow evaporation in ethyl acetate/hexane (1:3) .
  • SHELX Refinement : Apply TWIN/BASF commands in SHELXL to handle twinning or disorder .

Advanced Tip : Synchrotron radiation improves data resolution for low-symmetry crystals .

How does modifying the ethoxy or fluorine substituents alter the compound’s bioactivity?

Answer:

  • Ethoxy Group :
    • Removal reduces metabolic stability (CYP450 oxidation).
    • Replacement with methoxy increases logP but may lower solubility .
  • Fluorine Position :
    • 2,4-Difluoro substitution enhances π-stacking with kinase ATP pockets vs. mono-fluoro analogs .

Q. SAR Table :

Substituent ModificationBioactivity Change
2-Ethoxy → 2-Hydroxy10-fold ↓ in IC₅₀ (reduced lipophilicity)
4-F → 4-ClImproved EGFR binding (ΔG = -2.3 kcal/mol)

What are the best practices for handling and storing this compound in the lab?

Answer:

  • Storage : Under argon at -20°C in amber vials to prevent photodegradation.
  • Solubility Management : Prepare fresh DMSO stock solutions (≤10 mM) to avoid precipitation .
  • Safety : Use fume hoods during synthesis; LC-MS monitoring detects hazardous byproducts (e.g., acyl chlorides) .

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